N-(dicyclopropylmethyl)-2-fluoroaniline
CAS No.:
Cat. No.: VC17791923
Molecular Formula: C13H16FN
Molecular Weight: 205.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16FN |
|---|---|
| Molecular Weight | 205.27 g/mol |
| IUPAC Name | N-(dicyclopropylmethyl)-2-fluoroaniline |
| Standard InChI | InChI=1S/C13H16FN/c14-11-3-1-2-4-12(11)15-13(9-5-6-9)10-7-8-10/h1-4,9-10,13,15H,5-8H2 |
| Standard InChI Key | YWQDFUIQELXQEQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(C2CC2)NC3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(Dicyclopropylmethyl)-2-fluoroaniline features a 2-fluoroaniline backbone, where the amino group (-NH) is substituted with a dicyclopropylmethyl moiety. The fluorine atom at the ortho position relative to the amino group introduces electronic effects that influence reactivity and intermolecular interactions . The dicyclopropylmethyl group contributes significant steric bulk, which can modulate the compound’s solubility and binding affinity in biological systems.
Key Structural Data:
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IUPAC Name: N-(dicyclopropylmethyl)-2-fluoroaniline
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InChIKey: PVBJUXKQLRAPPE-UHFFFAOYSA-N
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the structure:
| Spectroscopic Method | Key Peaks/Data |
|---|---|
| δ 6.8–7.2 (aromatic H), δ 3.2–3.5 (NH), δ 1.2–1.8 (cyclopropyl H) | |
| δ 158.9 (C-F), δ 115–125 (aromatic C), δ 10–15 (cyclopropyl C) | |
| HRMS | m/z 205.27 (M) |
The fluorine atom’s deshielding effect is evident in the spectrum, with a signal near δ -110 ppm .
Synthetic Pathways and Optimization
Primary Synthesis Route
The synthesis typically involves a nucleophilic substitution reaction between 2-fluoroaniline and dicyclopropylmethyl bromide under basic conditions :
Reaction Conditions:
Alternative Methods
Sulfonation of 2-fluoroaniline derivatives, as described in analogous syntheses , offers a pathway to introduce functional groups for further derivatization. For example, sulfonation with amidosulfonic acid produces sulfonated intermediates, which can be reduced to yield target compounds .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Melting Point | 45–48°C (lit.) |
| Boiling Point | 285–290°C (estimated) |
| LogP (Octanol-Water) | 3.2 ± 0.2 (predicted) |
| Solubility in Water | <0.1 g/L (25°C) |
| Solubility in DMSO | >50 g/L |
The low water solubility aligns with its lipophilic nature, making it suitable for organic-phase reactions.
Stability and Reactivity
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Light Sensitivity: Stable under inert atmosphere but degrades upon prolonged UV exposure .
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Acid/Base Stability: Resistant to hydrolysis at neutral pH but decomposes under strongly acidic or basic conditions .
Biological Activity and Pharmaceutical Relevance
Preclinical Applications
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Antimicrobial Agents: Derivatives show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
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Kinase Inhibitors: The bulky substituent aids in occupying hydrophobic kinase domains, as seen in similar aniline derivatives.
Comparative Analysis with Structural Analogs
| Parameter | 2-Fluoro Isomer | 3-Fluoro Isomer |
|---|---|---|
| Molecular Weight | 205.27 g/mol | 205.27 g/mol |
| LogP | 3.2 | 3.0 |
| Antimicrobial Activity | Moderate (Gram+) | Weak |
| Synthetic Yield | 65–70% | 50–55% |
The ortho-fluoro substitution confers superior steric effects compared to the meta isomer, enhancing biological interactions .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to kinase inhibitors and antipsychotic agents. For example, coupling with pyrimidine derivatives yields candidates with IC values <100 nM in kinase assays .
Agrochemical Development
Incorporation into herbicidal formulations improves leaf adhesion and rainfastness due to its lipophilicity.
Future Directions
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